3-Amino-3-(4-hydroxy-2-methoxyphenyl)propanoic acid
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Overview
Description
3-Amino-3-(4-hydroxy-2-methoxyphenyl)propanoic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and propertiesThis compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-hydroxy-2-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2-methoxybenzaldehyde and glycine.
Condensation Reaction: The initial step involves a condensation reaction between 4-hydroxy-2-methoxybenzaldehyde and glycine in the presence of a suitable catalyst, such as pyridine, to form an intermediate Schiff base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-hydroxy-2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced derivatives.
Substitution: Various substituted phenylpropanoic acids.
Scientific Research Applications
3-Amino-3-(4-hydroxy-2-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-hydroxy-2-methoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Signal Transduction: It may modulate signal transduction pathways, influencing cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-D,L-tyrosine: A closely related compound with similar structure and properties.
4-Hydroxy-3-methoxycinnamic acid: Another related compound with distinct biological activities.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Shares structural similarities and is studied for its antioxidant and anti-inflammatory effects.
Uniqueness
3-Amino-3-(4-hydroxy-2-methoxyphenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
773124-31-5 |
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Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
3-amino-3-(4-hydroxy-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-9-4-6(12)2-3-7(9)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14) |
InChI Key |
BTOUMKLXDMMOJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(CC(=O)O)N |
Origin of Product |
United States |
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